REACTION_SMILES
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[CH2:1]([CH3:2])[c:3]1[c:4]([C:15](=[O:16])[OH:17])[nH:5][c:6]2[cH:7][cH:8][c:9]([N+:12](=[O:13])[O-:14])[cH:10][c:11]12.[CH3:20][CH2:21][OH:22].[Na+:19].[OH-:18]>>[cH:3]1[c:4]([C:15](=[O:16])[OH:17])[nH:5][c:6]2[cH:7][cH:8][c:9]([N+:12](=[O:13])[O-:14])[cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1c(C(=O)O)[nH]c2ccc([N+](=O)[O-])cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)c1cc2cc([N+](=O)[O-])ccc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |